molecular formula C16H19Cl2N3 B2365064 2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 1224163-38-5

2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No.: B2365064
CAS No.: 1224163-38-5
M. Wt: 324.25
InChI Key: MMBOJJYAMRXYFP-UHFFFAOYSA-N
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Description

2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride typically involves the cyclization of amido-nitriles. The reaction conditions often require a catalyst such as nickel or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or antiproliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenethyl groups enhances its interaction with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-1-(2-phenylethyl)benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.2ClH/c1-12-18-15-11-14(17)7-8-16(15)19(12)10-9-13-5-3-2-4-6-13;;/h2-8,11H,9-10,17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBOJJYAMRXYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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